

# Unraveling (Rac)-PEAQX: A Technical Guide to its Synonyms, and Biological Activity

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## Compound of Interest

Compound Name: (Rac)-PEAQX

Cat. No.: B15621099

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **(Rac)-PEAQX**, a significant compound in neuroscience research. This document elucidates its nomenclature, and biological functions, and provides detailed experimental protocols for its use. The information is presented to facilitate further research and development in the field.

## Nomenclature and Synonyms

**(Rac)-PEAQX** is a racemic mixture of the compound PEAQX. In scientific literature, it is frequently referred to by several synonyms and alternative names. Understanding these is crucial for a comprehensive literature search and unambiguous communication.

The most common synonym for **(Rac)-PEAQX** is (Rac)-NVP-AAM077[1][2]. The non-racemic form, PEAQX, is also widely known as NVP-AAM077[3][4][5][6].

Other related forms and their designations include:

- PEAQX: The parent compound[3][4][5][6].
- PEAQX tetrasodium hydrate: A salt form of the compound[3][7].
- PEAQX sodium: Another salt form[3].
- PEAQX tetrasodium salt: The tetrasodium salt form of the compound[6][8][9].

The International Union of Pure and Applied Chemistry (IUPAC) name for PEAQX is ({[(1S)-1-(4-bromophenyl)ethyl]amino}-(2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methyl)phosphonic acid[4].

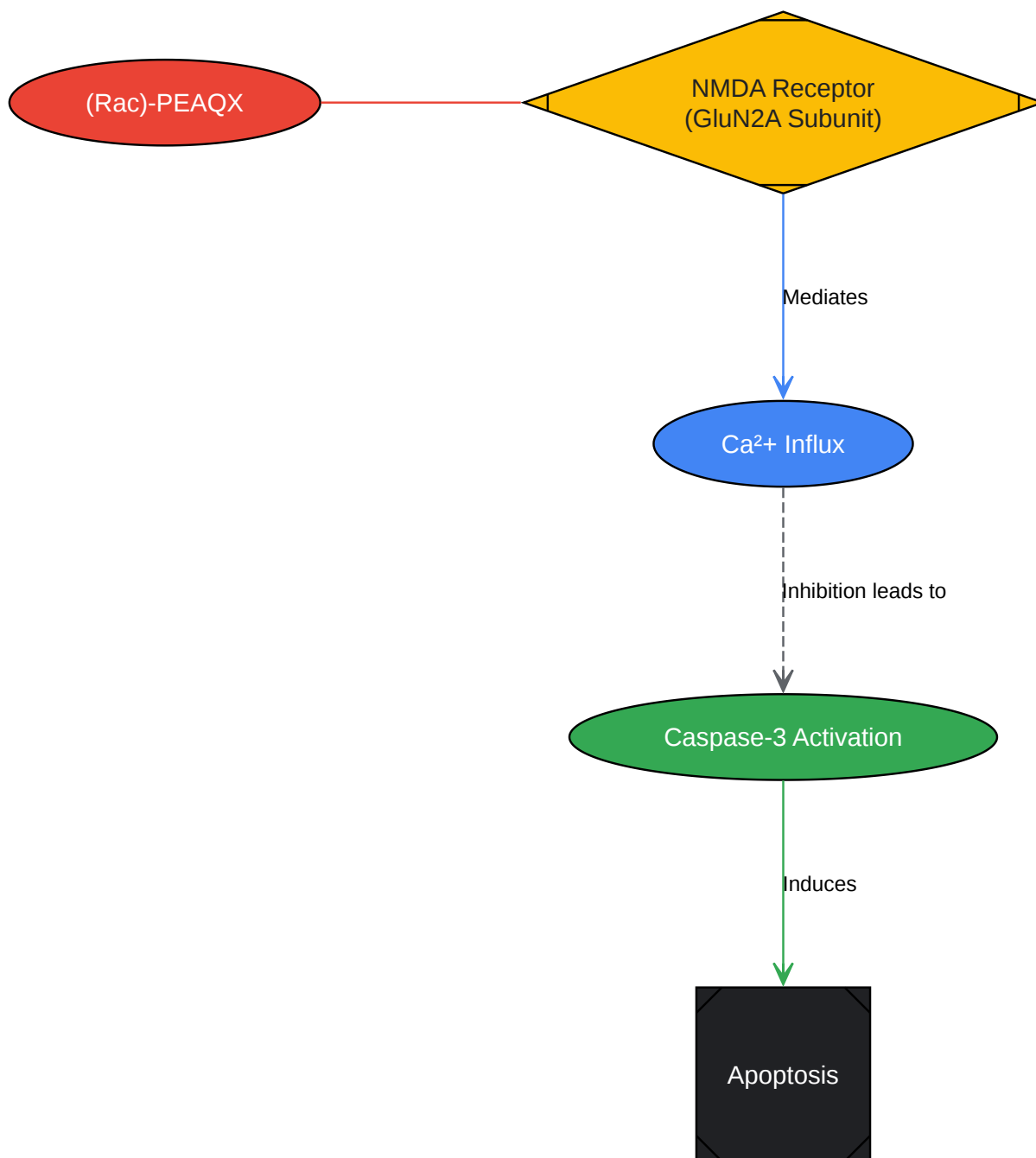
## Physicochemical and Pharmacological Data

The following table summarizes the key quantitative data for **(Rac)-PEAQX** and its related compounds. This information is essential for experimental design and interpretation.

Property	Value	Compound	Reference
CAS Number	2514919-70-9	(Rac)-PEAQX	[1]
CAS Number	459836-30-7	PEAQX	[4]
Molecular Formula	C17H17BrN3O5P	(Rac)-PEAQX / PEAQX	[1][4]
Molecular Weight	454.21 g/mol	(Rac)-PEAQX / PEAQX	[1][4]
IC50 (hNMDAR 1A/2A)	270 nM	PEAQX	[3][5]
IC50 (hNMDAR 1A/2B)	29.6 µM	PEAQX	[3][5]
IC50 (NMDA Receptor)	8 nM	PEAQX tetrasodium salt	
IC50 (GluN1/2A)	31 nM	PEAQX	[6]
IC50 (GluN1/2B)	215 nM	PEAQX	[6]

## Signaling Pathway and Mechanism of Action

**(Rac)-PEAQX** functions as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor[1][3][4]. It exhibits a preference for NMDA receptors containing the GluN2A subunit over those with the GluN2B subunit[3][6]. By blocking the NMDA receptor, **(Rac)-PEAQX** inhibits the influx of calcium ions into the neuron, a key step in excitatory neurotransmission. In certain experimental models, this antagonism has been shown to induce apoptosis through the activation of caspase-3[1][2][3][5][7].



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Caption: Signaling pathway of **(Rac)-PEAQX** as an NMDA receptor antagonist leading to apoptosis.

## Experimental Protocols

The following is a detailed methodology for an in vivo experiment investigating the anticonvulsant action of PEAQX in developing rats, based on the study by Mareš et al. (2021) [8][9].

### 4.1. Animal Model and Drug Administration

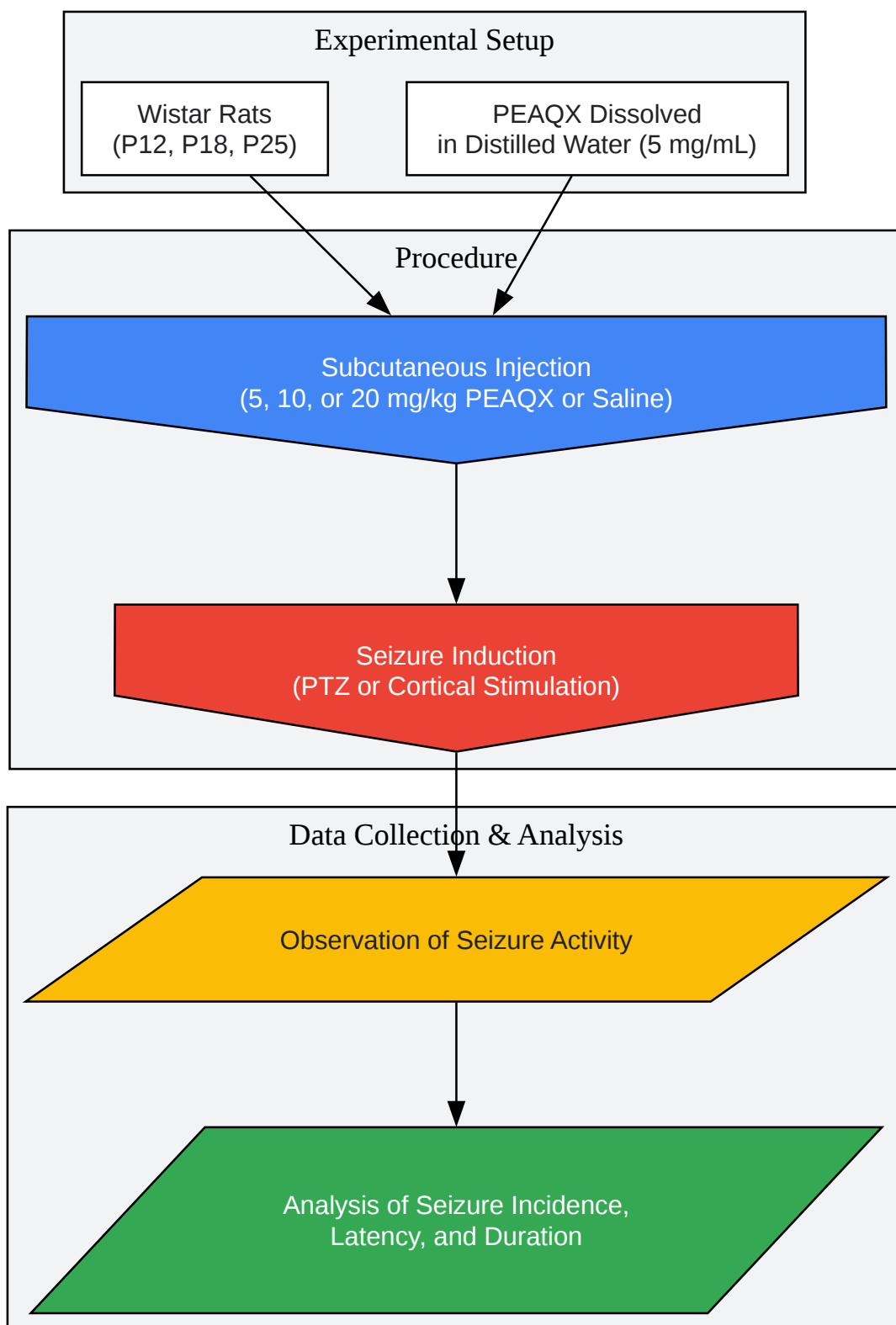
- Animals: Wistar rats at postnatal days 12, 18, and 25.
- Drug Preparation: PEAQX tetrasodium salt is dissolved in distilled water to a concentration of 5 mg/mL [8][9].
- Administration: PEAQX is administered subcutaneously (s.c.) at doses of 5, 10, and 20 mg/kg. Control animals receive a corresponding volume of physiological saline [8][9].

### 4.2. Seizure Induction Models

- Pentylenetetrazol (PTZ)-Induced Seizures:
  - PTZ is administered to induce generalized seizures.
  - The incidence and latency of minimal clonic seizures and generalized tonic-clonic seizures are recorded.
- Cortical Epileptic Afterdischarges:
  - Electrical stimulation is applied to the sensorimotor cortex to elicit epileptic afterdischarges.
  - The duration of the afterdischarges is measured.

### 4.3. Experimental Workflow

The following diagram illustrates the workflow for the in vivo anticonvulsant study.



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Caption: Experimental workflow for in vivo anticonvulsant testing of PEAQX.

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